

Fmoc-N-PEG36-acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-N-PEG36-acid**

Cat. No.: **B8006581**

[Get Quote](#)

In-Depth Technical Guide: Fmoc-N-PEG36-acid

This guide provides comprehensive technical information on **Fmoc-N-PEG36-acid**, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. It details the molecule's physicochemical properties and provides step-by-step experimental protocols for its application in bioconjugation and solid-phase peptide synthesis (SPPS).

Core Properties of Fmoc-N-PEG36-acid

Fmoc-N-PEG36-acid is a valuable tool in chemical biology and drug discovery. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 36-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions. The carboxylic acid allows for conjugation to primary amines using standard coupling reagents. The long, hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The key quantitative data for **Fmoc-N-PEG36-acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₉₀ H ₁₆₁ NO ₄₀	[1] [2] [3]
Molecular Weight	1897.22 g/mol	[2] [4] [5]
Purity	>95%	[1] [3]
Appearance	White solid	[2]
Storage Conditions	-20°C, desiccated	[3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of **Fmoc-N-PEG36-acid** in a typical solid-phase synthesis workflow. These procedures are intended as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Fmoc Deprotection of Resin-Bound Amine

This protocol describes the removal of the Fmoc protecting group from a resin-bound N-terminal amino acid to expose the primary amine for subsequent coupling.

Materials:

- Fmoc-protected amino acid-functionalized resin
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF for washing

Procedure:

- Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.
- Drain the DMF from the reaction vessel.
- Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 3 minutes.

- Drain the piperidine solution.
- Add a fresh portion of the 20% piperidine in DMF solution.
- Agitate the mixture for an additional 10-15 minutes at room temperature.
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- A qualitative Kaiser test can be performed to confirm the presence of the free primary amine (a positive test results in blue beads).

Coupling of Fmoc-N-PEG36-acid to a Resin-Bound Amine

This protocol details the coupling of the carboxylic acid of **Fmoc-N-PEG36-acid** to the newly exposed primary amine on the solid support using HATU as the coupling agent.

Materials:

- Deprotected amine-functionalized resin
- **Fmoc-N-PEG36-acid**
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous DMF

Procedure:

- In a separate vial, dissolve **Fmoc-N-PEG36-acid** (1.5-2 equivalents relative to the resin loading) in anhydrous DMF.

- Add HATU (1.5-2 equivalents) and DIPEA (3-4 equivalents) to the solution of **Fmoc-N-PEG36-acid**.
- Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
- Add the activated **Fmoc-N-PEG36-acid** solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 2-4 hours, or until the coupling reaction is complete (as monitored by a negative Kaiser test).
- Drain the reaction solution.
- Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.

Workflow Visualization

The following diagram illustrates the logical workflow for the sequential deprotection and coupling steps involved in incorporating the **Fmoc-N-PEG36-acid** linker into a growing peptide chain on a solid support.

[Click to download full resolution via product page](#)

Caption: Workflow for the incorporation of an **Fmoc-N-PEG36-acid** linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-N-PEG36-acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8006581#fmoc-n-peg36-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com